molecular formula C11H11FN2O B2760796 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone CAS No. 1597103-07-5

3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone

Cat. No. B2760796
CAS RN: 1597103-07-5
M. Wt: 206.22
InChI Key: HAOQZEWEKRSVGQ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, its common name (if any), and its role or uses in industry or research .


Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .

Safety And Hazards

The safety and hazards of a compound involve understanding its toxicity, flammability, and other risks. This information is usually available in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that could be explored .

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-8-13-5-4-9(10)11(15)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOQZEWEKRSVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone

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